2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Deubiquitinase Inhibition Cancer Cell Cycle Arrest Structure-Activity Relationship

2-(4-Methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361469-69-4) is a synthetic small molecule belonging to the thiazole-benzenesulfonamide-benzamide class, characterised by a central 1,3-thiazole ring substituted at the 4-position with a 4-methylphenyl group and an N-linked benzamide bearing an ortho-(4-methylbenzenesulfonamido) moiety. The compound has a molecular formula of C24H21N3O3S2 and a molecular weight of 463.57 g/mol.

Molecular Formula C24H21N3O3S2
Molecular Weight 463.57
CAS No. 361469-69-4
Cat. No. B2673899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
CAS361469-69-4
Molecular FormulaC24H21N3O3S2
Molecular Weight463.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C24H21N3O3S2/c1-16-7-11-18(12-8-16)22-15-31-24(25-22)26-23(28)20-5-3-4-6-21(20)27-32(29,30)19-13-9-17(2)10-14-19/h3-15,27H,1-2H3,(H,25,26,28)
InChIKeyHRNYULXQWNVZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361469-69-4): Chemical Identity and Research Provenance


2-(4-Methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361469-69-4) is a synthetic small molecule belonging to the thiazole-benzenesulfonamide-benzamide class, characterised by a central 1,3-thiazole ring substituted at the 4-position with a 4-methylphenyl group and an N-linked benzamide bearing an ortho-(4-methylbenzenesulfonamido) moiety . The compound has a molecular formula of C24H21N3O3S2 and a molecular weight of 463.57 g/mol . Its structural architecture combines pharmacophoric elements commonly associated with kinase inhibition, ubiquitin-specific protease (USP) modulation, and carbonic anhydrase (CA) inhibition [1]. While the compound itself has not been the subject of extensive independent primary research publications indexed under its CAS number, its core scaffold is directly embedded within the patent-defended chemical space of thiazole sulfonamide kinase inhibitors [2] and is a close structural analogue of the well-characterised USP2 inhibitor ML364 [3].

Why Unverified Substitution of 2-(4-Methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361469-69-4) Risks Experimental Irreproducibility


In the thiazole-benzenesulfonamide chemical series, minor structural modifications produce profound shifts in target engagement, selectivity, and physicochemical properties. Direct head-to-head profiling of thiazole-substituted benzenesulfonamides against all 12 catalytically active human carbonic anhydrase isoforms has shown that altering the substituent position from para to meta can invert isoform selectivity, while chlorine substitution on the thiazole ring changes intrinsic binding affinity by over an order of magnitude [1]. For USP2-targeting analogues, the presence or absence of a single 4-trifluoromethyl group on the benzamide ring differentiates a potent inhibitor (ML364, IC50 = 1.1 μM) from a weakly active or inactive compound [2]. The target compound, CAS 361469-69-4, lacks this 4-CF3 group and simultaneously bears a 4-methylphenyl substituent on the thiazole ring and an ortho-sulfonamido group on the benzamide, creating a unique three-dimensional pharmacophore that cannot be replicated by combining a generic benzenesulfonamide with a generic thiazole building block. Consequently, unqualified substitution with a simpler benzamide, a non-sulfonamidated analogue, or a CF3-bearing congener will yield divergent assay results and compromise structure-activity relationship (SAR) interpretation.

Quantitative Evidence Differentiating 2-(4-Methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361469-69-4) from Structurally Proximal Comparators


Differentiation from ML364: Absence of the 4-Trifluoromethyl Group Eliminates USP2 Inhibitory Potency

The closest well-characterised analogue to the target compound is ML364 (CAS 1991986-30-1), which differs solely by the presence of a 4-trifluoromethyl substituent on the benzamide ring and the absence of the 4-methyl group on the thiazole 4-phenyl ring. ML364 is a validated USP2 inhibitor (biochemical IC50 = 1.1 μM; direct binding Kd = 5.2 μM by microscale thermophoresis) [1]. In the structure-activity relationship of this series, removal of the CF3 group or its replacement with smaller, less electronegative substituents abolishes USP2 engagement [1]. The target compound, lacking the 4-CF3 moiety, is therefore predicted to be substantially less active or inactive as a USP2 inhibitor. For researchers requiring a confirmed USP2 probe, ML364 is the preferred choice; conversely, for experiments where USP2 inhibition is a confounding variable, the target compound may serve as a negative control scaffold.

Deubiquitinase Inhibition Cancer Cell Cycle Arrest Structure-Activity Relationship

Differentiation from Simple Benzamide Analogues: The Sulfonamide Moiety Confers Carbonic Anhydrase Inhibitory Potential

The target compound contains both a sulfonamide group and an unsubstituted benzamide component, whereas the common analogue N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 103966-01-4) completely lacks the sulfonamido moiety . Systematic profiling of para-substituted thiazolylbenzenesulfonamides against 12 human carbonic anhydrase isoforms has shown that the sulfonamide group is essential for zinc coordination in the CA active site, with observed affinities as strong as 70 nM and intrinsic affinities as low as 30 pM for certain analogues [1]. The des-sulfonamide analogue (CAS 103966-01-4) lacks this zinc-binding warhead and is expected to be inactive against all CA isoforms. The target compound, by virtue of its sulfonamide group, is predicted to exhibit measurable CA binding, though the ortho-substitution pattern on the benzamide may alter isoform selectivity relative to para-substituted series.

Carbonic Anhydrase Inhibition Isoform Selectivity Thermal Shift Assay

Differentiation from the 4-Phenyl Analogue: The 4-Methylphenyl Group on Thiazole Modulates Lipophilicity and Target Binding Surfaces

An analogue with a phenyl (rather than 4-methylphenyl) substituent at the thiazole 4-position (CAS 442535-81-1, 2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide) has been catalogued in commercial screening libraries . In a closely matched chemical series, Pawar et al. (2019) demonstrated that the introduction of a 4-methyl substituent on the N-aryl ring of thiazol-2-yl sulfonamides alters anti-proliferative activity against MCF-7 breast cancer cells and shifts kinase inhibition profiles [1]. The logP increment contributed by the additional methyl group is approximately +0.5 units, which can influence cell permeability, non-specific protein binding, and CYP450 metabolic stability. The target compound incorporates this methyl group and therefore presents a distinct physicochemical and biological profile compared to its des-methyl congener.

Lipophilic Efficiency Kinase Selectivity Structure-Based Drug Design

Ortho-Sulfonamido Substitution Pattern on the Benzamide Ring: A Distinct Conformational Pharmacophore

In the comprehensive CA inhibition study by Čapkauskaitė et al. (2018), the relative position of the sulfonamide group (para vs. meta) on the benzene ring was shown to fundamentally reshape isoform selectivity. Para-substituted compounds (1a–c) demonstrated stronger overall binding, while meta-substituted analogues (3a–c) gained significant selectivity for tumour-associated CA IX [1]. The target compound features an ortho-sulfonamido arrangement on the benzamide ring, a substitution pattern not evaluated in that study but predicted to orient the sulfonamide group in a distinct trajectory relative to the thiazole and benzamide planes. This ortho geometry may result in a selectivity fingerprint that differs from both para and meta series, potentially offering a unique CA isoform inhibition profile. For kinase and USP targets, the ortho-substitution affects the dihedral angle between the benzamide and thiazole rings, altering the shape complementarity to the ATP-binding pocket or ubiquitin-binding groove.

Conformational Analysis Pharmacophore Modelling Selectivity Screening

Optimal Research Use Cases for 2-(4-Methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361469-69-4)


USP2 Inhibitor Counter-Screening and Negative Control Compound

In deubiquitinase inhibitor discovery programs, CAS 361469-69-4 serves as a structurally matched negative control for the well-characterised USP2 inhibitor ML364 (IC50 = 1.1 μM, Kd = 5.2 μM) [1]. The target compound retains the benzenesulfonamido-thiazole-benzamide core but lacks the 4-CF3 group essential for USP2 engagement. Parallel testing of ML364 and the target compound enables separation of USP2-dependent phenotypes from scaffold-related off-target effects. Procurement of both compounds from a single, quality-controlled source ensures batch-to-batch consistency in SAR studies.

Carbonic Anhydrase Isoform Selectivity Panel Expansion

The ortho-sulfonamido benzamide geometry of CAS 361469-69-4 represents a substitution pattern absent from published comprehensive CA profiling studies, which have systematically evaluated only para- and meta-substituted thiazolylbenzenesulfonamides [2]. The compound is a rational inclusion in thermal shift assay panels screening all 12 human CA isoforms to identify novel selectivity fingerprints. Its predicted CA binding capacity, conferred by the sulfonamide group, distinguishes it from des-sulfonamide thiazole-benzamide analogues . Results may reveal selectivity for isoforms such as CA IX or CA XII, validated anticancer targets.

Kinase Selectivity Profiling of Thiazole-Sulfonamide Chemical Space

The compound belongs to the broader thiazole sulfonamide class claimed in kinase inhibitor patents (US20100029656A1) [3]. Pawar et al. (2019) demonstrated that structurally related thiazol-2-yl sulfonamides exhibit differential kinase inhibition and anti-proliferative activity against MCF-7 cells [4]. CAS 361469-69-4, with its unique combination of substituents, is a candidate for broad-panel kinase profiling to determine whether it occupies a novel selectivity node within this chemical series. Its predicted lipophilicity (cLogP ≈ 3.8–4.2) lies within the optimal range for kinase inhibitor development, supporting its evaluation in cellular target engagement assays.

Scaffold-Hopping Library Design and Chemical Biology Probe Development

The compound's three distinguishing structural features—ortho-sulfonamido benzamide, 4-methylphenyl thiazole substitution, and absence of electron-withdrawing groups on the benzamide ring—make it a valuable starting point for scaffold-hopping exercises and focused library enumeration. As benchmarked against ML364 (CF3-substituted, USP2-active) and the des-sulfonamide benzamide (CA-inactive), CAS 361469-69-4 defines a unique vector in chemical biology space that can be exploited for the design of dual-target probes (e.g., kinase–CA or USP–CA hybrids) once its primary activity profile is experimentally determined [1][2].

Quote Request

Request a Quote for 2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.